3-(Boc-amino)oxetane-3-methanol

Description

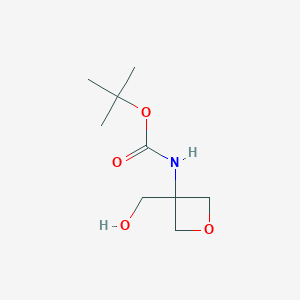

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h11H,4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFJORRHEURGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146784 | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-11-9 | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[3-(hydroxymethyl)-3-oxetanyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Boc-amino)oxetane-3-methanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and physicochemical properties that are increasingly sought after in drug design.[1][2][3]

Structure:

Chemical Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1363382-11-9 | [4][5][6][7] |

| Molecular Formula | C₉H₁₇NO₄ | [4][6] |

| Molecular Weight | 203.24 g/mol | [4][6] |

| Appearance | Solid or liquid | [7] |

| Purity | 95% | [4] |

| Predicted pKa | 10.84 ± 0.20 | N/A |

| Storage | Refrigerated, under inert gas (Nitrogen or Argon) at 2-8°C | [4][7] |

Spectroscopic Data

¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | d | 2H | -CH₂-O (oxetane) |

| ~4.4 | d | 2H | -CH₂-O (oxetane) |

| ~3.8 | s | 2H | -CH₂-OH |

| ~3.3 | br s | 1H | -OH |

| ~3.2 | br s | 1H | -NH- |

| 1.4 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~156 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~78 | O-CH₂ (oxetane) |

| ~65 | C-CH₂OH |

| ~55 | C-NH |

| ~28 | -C(CH₃)₃ |

FT-IR Spectrum (Predicted Key Peaks)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch, N-H stretch |

| 2975-2850 | C-H stretch |

| 1680 | C=O stretch (urethane) |

| 1160 | C-O stretch (ether) |

Mass Spectrum (Predicted)

-

[M+H]⁺: 204.12

-

[M+Na]⁺: 226.10

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on established organic chemistry principles and general procedures for similar compounds, a plausible synthetic route is proposed below. The synthesis would likely involve two key steps: the synthesis of the core intermediate, 3-aminooxetane-3-methanol, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Proposed Synthetic Workflow:

Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Aminooxetane-3-methanol

-

To a solution of oxetan-3-one in a suitable solvent (e.g., methanol or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-aminooxetane-3-methanol.

Step 2: Boc Protection of 3-Aminooxetane-3-methanol

-

Dissolve the crude 3-aminooxetane-3-methanol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or diisopropylethylamine, to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as indicated by TLC.

-

Wash the reaction mixture with aqueous solutions of a mild acid (e.g., 1M HCl) and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly utilized in drug discovery to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of an oxetane ring can lead to:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility.

-

Reduced Lipophilicity: Compared to a gem-dimethyl group, which is often used to block metabolic sites, the oxetane moiety offers a less lipophilic alternative.[1]

-

Metabolic Stability: The strained four-membered ring can influence the metabolic profile of a molecule, sometimes leading to increased stability.

-

Novel Chemical Space: The rigid, three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and can lead to improved target binding.[1][2][3]

This compound serves as a versatile building block for introducing this valuable motif into a wide range of molecular scaffolds. The Boc-protected amine and the primary alcohol provide orthogonal handles for further chemical transformations, making it a key intermediate for the synthesis of complex molecules in drug discovery programs.

Safety and Handling

Detailed safety and handling information for this compound is not widely published. As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labfind.co.kr [labfind.co.kr]

- 5. 1363382-11-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate [cymitquimica.com]

- 7. This compound 1363382-11-9, CasNo.1363382-11-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

Synthesis of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, a valuable building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and a logical workflow diagram to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate can be achieved through a two-stage process. The initial stage focuses on the construction of the key intermediate, 3-amino-3-(hydroxymethyl)oxetane. This is followed by the protection of the primary amine functionality with a tert-butoxycarbonyl (Boc) group to yield the final target compound.

A plausible and documented approach for the synthesis of the oxetane core involves the cyclization of a suitably substituted propane-1,3-diol derivative. Subsequent functional group manipulations then lead to the desired 3-amino-3-(hydroxymethyl)oxetane intermediate.

Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthetic pathway.

Stage 1: Synthesis of 3-Amino-3-(hydroxymethyl)oxetane

This stage can be accomplished through a multi-step sequence starting from a suitable diol precursor, such as 2-(benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol. The general strategy involves tosylation, cyclization to form the oxetane ring, conversion to an azide, and subsequent reduction to the amine.

Step 1a: Monotosylation of 2-(Benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol

A solution of 2-(benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol in pyridine is cooled to 0°C. To this solution, one equivalent of p-toluenesulfonyl chloride is added portion-wise, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous copper sulfate solution, followed by brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mono-tosylated product, which can be purified by column chromatography.

Step 1b: Intramolecular Cyclization to form 3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetane

The mono-tosylated diol is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A strong base, such as sodium hydride (NaH), is added portion-wise. The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material. The reaction is carefully quenched with water and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated to yield the crude oxetane product, which is purified by chromatography.

Step 1c: Azide Formation to yield 3-Azido-3-(benzyloxymethyl)oxetane

The tosylated oxetane is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide is added, and the mixture is heated to a temperature between 80-100°C for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the azido-oxetane, which can be purified by column chromatography.

Step 1d: Reduction of the Azide to form 3-Amino-3-(benzyloxymethyl)oxetane

The azido-oxetane is dissolved in a suitable solvent such as methanol or THF. A reducing agent, for instance, palladium on carbon (Pd/C) under a hydrogen atmosphere, or lithium aluminum hydride (LiAlH₄) in THF, is used to reduce the azide to the corresponding primary amine. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure. If LiAlH₄ is used, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated to give the crude amine.

Step 1e: Deprotection of the Benzyl Ether

The benzyloxymethyl group is deprotected by catalytic hydrogenation using palladium on carbon in a protic solvent like ethanol or methanol under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 3-amino-3-(hydroxymethyl)oxetane.

Stage 2: Boc Protection of 3-Amino-3-(hydroxymethyl)oxetane

The final step involves the protection of the primary amino group of 3-amino-3-(hydroxymethyl)oxetane with a tert-butoxycarbonyl (Boc) group.

To a solution of 3-amino-3-(hydroxymethyl)oxetane in a mixture of a suitable organic solvent (e.g., dioxane, THF, or dichloromethane) and water, a base such as sodium bicarbonate or triethylamine is added. The mixture is cooled in an ice-water bath, and di-tert-butyl dicarbonate (Boc₂O) is added portion-wise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The final compound, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes typical yields and key analytical data for the described synthetic pathway. Please note that these values are illustrative and may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Analytical Data (Expected) |

| 1a | 2-(Benzyloxymethyl)-2-(hydroxymethyl)propyl-4-methylbenzenesulfonate | 2-(Benzyloxymethyl)-2-(hydroxymethyl)propane-1,3-diol | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 70-85 | ¹H NMR, ¹³C NMR, MS |

| 1b | 3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetane | 2-(Benzyloxymethyl)-2-(hydroxymethyl)propyl-4-methylbenzenesulfonate | Sodium hydride | THF | 60-75 | ¹H NMR, ¹³C NMR, MS |

| 1c | 3-Azido-3-(benzyloxymethyl)oxetane | 3-(Benzyloxymethyl)-3-(tosyloxymethyl)oxetane | Sodium azide | DMF | 85-95 | IR (azide stretch ~2100 cm⁻¹), ¹H NMR, ¹³C NMR, MS |

| 1d | 3-Amino-3-(benzyloxymethyl)oxetane | 3-Azido-3-(benzyloxymethyl)oxetane | Pd/C, H₂ or LiAlH₄ | Methanol or THF | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 1e | 3-Amino-3-(hydroxymethyl)oxetane | 3-Amino-3-(benzyloxymethyl)oxetane | Pd/C, H₂ | Ethanol or Methanol | 90-98 | ¹H NMR, ¹³C NMR, MS |

| 2 | tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | 3-Amino-3-(hydroxymethyl)oxetane | Di-tert-butyl dicarbonate, NaHCO₃ | Dioxane/Water | 85-95 | ¹H NMR, ¹³C NMR, MS, m.p. |

Synthesis Pathway Diagram

The logical flow of the synthesis is depicted in the following diagram generated using the DOT language.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. The provided experimental protocols and tabulated data offer a solid foundation for researchers and scientists to undertake the synthesis of this important building block. The modular nature of the synthesis allows for potential optimization and adaptation to specific laboratory conditions and scaling requirements. Careful execution of each step and diligent monitoring of reaction progress are crucial for achieving high yields and purity of the final product.

Spectroscopic and Synthetic Profile of 3-(Boc-amino)oxetane-3-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry. The information presented herein is intended to support researchers in the identification, synthesis, and application of this compound in drug discovery and development.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound (CAS No: 1363382-11-9, Molecular Formula: C₉H₁₇NO₄).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-4.7 | d | 2H | Oxetane ring CH₂ |

| ~4.3-4.5 | d | 2H | Oxetane ring CH₂ |

| ~5.0-5.2 | br s | 1H | NH |

| ~3.7-3.9 | s | 2H | CH₂OH |

| ~2.5-2.7 | br s | 1H | OH |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~80 | C(CH₃)₃ (Boc) |

| ~78 | Oxetane ring CH₂ |

| ~65 | C-3 (quaternary) |

| ~63 | CH₂OH |

| 28.4 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3350 | N-H stretch (carbamate) |

| ~2970, 2880 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

| ~980 | Oxetane ring stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204.1236 | [M+H]⁺ (Calculated for C₉H₁₈NO₄⁺) |

| 226.1055 | [M+Na]⁺ (Calculated for C₉H₁₇NNaO₄⁺) |

| 148.0766 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 104.0817 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the N-Boc protection of 3-aminooxetane-3-methanol.

Materials:

-

3-aminooxetane-3-methanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-aminooxetane-3-methanol hydrochloride (1.0 eq) in the chosen solvent, add the base (2.2 eq) at 0 °C.

-

Allow the mixture to stir for 10-15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If DCM is used as the solvent, separate the organic layer. If THF is used, remove the THF under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Structure and key predicted NMR correlations.

References

Technical Guide: tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS 1363382-11-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the compound with CAS number 1363382-11-9, identified as tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate. This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: a 3,3-disubstituted oxetane ring and a tert-butyl carbamate (Boc) protecting group. Oxetanes are increasingly utilized in drug discovery to enhance physicochemical properties such as solubility and metabolic stability, and to serve as bioisosteric replacements for gem-dimethyl or carbonyl groups. The Boc group is a widely used protecting group for amines in organic synthesis. This guide aims to be a valuable resource for researchers working with or considering the use of this versatile building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 1363382-11-9 | N/A |

| IUPAC Name | tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate | N/A |

| Molecular Formula | C₉H₁₇NO₄ | N/A |

| Molecular Weight | 203.24 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 328.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | N/A |

| pKa | 10.84 ± 0.20 (Predicted) | N/A |

| Storage Temperature | 2-8°C, Inert atmosphere | N/A |

Synthesis

A potential synthetic workflow is outlined below:

General Experimental Considerations:

-

Strecker Reaction: The initial step would likely involve a Strecker reaction on oxetan-3-one to introduce an amino and a cyano group at the 3-position.

-

Hydrolysis: The nitrile group of the resulting aminonitrile would then be hydrolyzed to a carboxylic acid.

-

Reduction: The carboxylic acid would be reduced to a primary alcohol, for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Boc Protection: The final step would be the protection of the amino group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific publicly available information detailing the biological activity or the involvement of tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate in any signaling pathways. Its primary utility appears to be as a versatile building block in the synthesis of more complex molecules for drug discovery and medicinal chemistry research.

The structural features of this compound, however, suggest potential areas of application based on the known roles of oxetanes and carbamates in bioactive molecules.

The Role of the Oxetane Moiety:

The incorporation of an oxetane ring into a drug candidate can significantly influence its pharmacological profile.[1][2][3]

-

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and metabolic stability while reducing the lipophilicity of a molecule.[1] This is a critical advantage in overcoming common challenges in drug development.

-

Bioisosteric Replacement: The oxetane ring can act as a bioisostere for carbonyl groups or gem-dimethyl groups.[2][3] This allows for the fine-tuning of a molecule's properties while maintaining its interaction with a biological target.

The Role of the tert-Butyl Carbamate (Boc) Group:

The Boc group is primarily a protecting group for the amine functionality. In the context of a potential drug molecule, this group would likely be removed in a later synthetic step to reveal the free amine, which could be crucial for target binding. The presence of the Boc group in CAS 1363382-11-9 makes it an ideal intermediate for further chemical elaboration.

Suppliers

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is commercially available from a number of chemical suppliers. A selection of these suppliers is listed below. Researchers should verify the purity and availability from the respective vendors.

| Supplier | Location |

| BLD Pharmatech Co., Limited | China |

| Combi-Blocks, Inc. | USA |

| CymitQuimica | Spain |

| HANGZHOU TIANYE CHEMICALS CO., LTD. | China |

| Synblock Inc. | USA |

| Acrotein ChemBio Inc. | USA |

| Ark Pharma Scientific Limited | China |

Conclusion

tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS 1363382-11-9) is a valuable chemical building block for medicinal chemistry and drug discovery. Its key features—the 3,3-disubstituted oxetane ring and the Boc-protected amine—offer significant potential for the synthesis of novel compounds with improved physicochemical and pharmacological properties. While specific biological data for this compound is currently lacking, the well-documented benefits of the oxetane motif in drug design suggest that this compound will continue to be a relevant tool for researchers in the field. Future studies are warranted to explore the potential biological activities of this compound and its derivatives.

References

- 1. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Motif: A Technical Guide to its Ascendant Role in Medicinal Chemistry and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers significant advantages in drug design.[1] This technical guide provides an in-depth analysis of the oxetane motif's role as a bioisosteric replacement for common functional groups, its impact on critical drug-like properties, and its successful incorporation into a new generation of therapeutic agents. Detailed experimental protocols for the synthesis of oxetane-containing scaffolds and visualizations of key signaling pathways modulated by oxetane drugs are presented to equip researchers with the practical knowledge to leverage this increasingly vital structural unit.

The Oxetane Motif: A Bioisostere with Transformative Potential

The strategic incorporation of an oxetane ring can profoundly alter the properties of a drug candidate. It is most commonly employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a compelling alternative to these ubiquitous functionalities.[2][3]

As a gem-dimethyl surrogate , the oxetane moiety provides a similar steric footprint but introduces polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[2][3] Furthermore, the oxetane ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the metabolically susceptible gem-dimethyl group.[4][5][6]

When replacing a carbonyl group , the oxetane maintains a comparable dipole moment and hydrogen-bonding capacity.[7][8] However, it is typically more stable towards enzymatic reduction or oxidation and can prevent epimerization at adjacent stereocenters.[6][7]

Impact on Physicochemical and ADME Properties: A Quantitative Perspective

The introduction of an oxetane can lead to substantial and often predictable improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These enhancements are critical for advancing a compound through the drug development pipeline.

Enhanced Aqueous Solubility

The inherent polarity of the oxetane ring frequently leads to a dramatic increase in the aqueous solubility of parent compounds. This effect is particularly pronounced in lipophilic molecules. The strategic replacement of a methylene or gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][10][11]

Table 1: Impact of Oxetane Incorporation on Aqueous Solubility [9]

| Parent Scaffold | Modification | Fold Increase in Aqueous Solubility |

| Acyclic Amine | Methylene to Oxetane | 25 - 4000x |

| Cyclic Amine | gem-Dimethyl to Oxetane | 4 - 4000x |

Improved Metabolic Stability

A key advantage of the oxetane motif is its ability to block metabolically labile sites, thereby increasing a compound's half-life and reducing the potential for the formation of toxic metabolites.[2][4][5]

Table 2: Comparative Metabolic Stability of Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM) [4]

| Compound Pair | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Compound A / A' | Oxetane / gem-Dimethyl | > 60 / < 5 | 25.9 / > 293 |

| Compound B / B' | Oxetane / gem-Dimethyl | 45 / 12 | 30 / 115 |

Modulation of Basicity (pKa)

The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of nearby amine groups.[2][12] This modulation of pKa can be crucial for optimizing a drug's selectivity, cell permeability, and off-target effects.[2] An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[2]

Table 3: Effect of Oxetane Proximity on Amine pKa [2][13]

| Position of Oxetane Relative to Amine | Approximate Reduction in pKa |

| α | 2.7 units |

| β | 1.9 units |

| γ | 0.7 units |

| δ | 0.3 units |

Oxetane-Containing Drugs in the Clinic: Case Studies

The therapeutic potential of the oxetane motif is underscored by the growing number of oxetane-containing drug candidates progressing through clinical trials.[2][12][14]

Rilzabrutinib: A BTK Inhibitor for Immune-Mediated Diseases

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of immune thrombocytopenia (ITP) and other immune-mediated diseases.[1][15][16] The oxetane moiety in rilzabrutinib is a key contributor to its favorable physicochemical properties.[17] BTK is a critical signaling molecule in B-cells and myeloid cells, and its inhibition by rilzabrutinib modulates both B-cell receptor and Fc receptor signaling pathways, ultimately reducing autoantibody production and macrophage-mediated platelet destruction.[15][16][18]

Danuglipron: An Oral GLP-1 Receptor Agonist

Danuglipron is an orally available small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) for the treatment of type 2 diabetes and obesity.[19][20][21] The oxetane in danuglipron was introduced to enhance potency and improve physicochemical properties.[2] Activation of the GLP-1R, a G protein-coupled receptor (GPCR), initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to enhanced insulin secretion.[19][22] Danuglipron also partially activates the β-arrestin pathway.[19][23]

GDC-0349: An mTOR Inhibitor

GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cell growth and proliferation.[24] The oxetane moiety in GDC-0349 contributes to its favorable drug-like properties.[17] The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, and its inhibition is a major therapeutic strategy.[24][25]

Experimental Protocols for Oxetane Synthesis

The growing importance of the oxetane motif has spurred the development of robust synthetic methodologies. The following protocols detail two common approaches for the preparation of oxetane-containing compounds.

Intramolecular Williamson Ether Synthesis

This classical method remains a reliable route to oxetanes, particularly for 3-substituted and 3,3-disubstituted derivatives.

Protocol: Synthesis of a 3,3-Disubstituted Oxetane

-

Materials:

-

2,2-Disubstituted-1,3-propanediol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of the 2,2-disubstituted-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Pour the reaction mixture into ice water and extract with dichloromethane.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude tosylate in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 3,3-disubstituted oxetane.

-

Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct synthesis of the oxetane ring.[26][27][28][29]

Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [26][27]

-

Materials:

-

Aryl glyoxylate

-

Alkene

-

Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Anhydrous and degassed solvent (e.g., dichloromethane)

-

Visible light source (e.g., blue LEDs)

-

-

Procedure:

-

In a glovebox, add the aryl glyoxylate (1.0 eq), the iridium photocatalyst (1-5 mol%), and anhydrous, degassed dichloromethane to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Add the alkene (2.0-5.0 eq) to the reaction mixture.

-

Seal the vessel and remove it from the glovebox.

-

Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 12-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the oxetane product.

-

Conclusion

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its ability to favorably modulate key physicochemical and ADME properties has led to its incorporation in a diverse range of clinical candidates targeting numerous diseases. As synthetic methodologies for the construction of functionalized oxetanes continue to advance, the prevalence of this versatile heterocycle in the next generation of therapeutics is set to expand, offering new opportunities to address unmet medical needs. The data and protocols presented in this guide are intended to facilitate the rational design and synthesis of novel oxetane-containing drug candidates.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Bruton’s tyrosine kinase inhibition in ITP: Wayrilz (rilzabrutinib) as a disease-modifying strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uaclinical.com [uaclinical.com]

- 20. genemedics.com [genemedics.com]

- 21. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Oxetane synthesis through the Pat... preview & related info | Mendeley [mendeley.com]

- 29. mdpi.com [mdpi.com]

The Ascendance of 3-(Boc-amino)oxetane-3-methanol: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this quest, small, strained heterocyclic scaffolds have emerged as powerful tools for molecular design. Among these, the oxetane moiety has garnered significant attention for its unique conformational constraints and favorable physicochemical properties. This technical guide provides a comprehensive overview of 3-(Boc-amino)oxetane-3-methanol, a key building block that offers a gateway to a diverse range of innovative molecular architectures, particularly in the realm of spirocyclic compounds.

Physicochemical Properties and Synthetic Overview

This compound, also known as tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, is a bifunctional building block featuring a Boc-protected amine and a primary alcohol appended to a central 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as 3,3-disubstituted oxetanes exhibit enhanced stability compared to their monosubstituted counterparts. The oxetane ring, a four-membered cyclic ether, is not merely a passive scaffold but an active contributor to the overall properties of a molecule. Its inherent polarity and ability to act as a hydrogen bond acceptor can significantly enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1]

A plausible synthetic route, depicted below, would involve the addition of a protected aminomethyl nucleophile to oxetan-3-one, followed by reduction of a nitrile or ester group to the desired primary alcohol. The Boc protecting group is favored for its stability under a range of reaction conditions and its facile removal under acidic conditions.

Caption: Plausible synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available spectrum for this specific compound is not available, the expected NMR signals can be predicted based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| -C(CH₃)₃ | ~80.0 | |

| -CH₂OH | ~3.80 (s, 2H) | ~65.0 |

| Oxetane-CH₂ | ~4.50 (d, J ≈ 6 Hz, 2H) | ~78.0 |

| Oxetane-CH₂ | ~4.60 (d, J ≈ 6 Hz, 2H) | ~78.0 |

| Oxetane-C | ~60.0 | |

| C=O | ~156.0 | |

| NH | ~5.0 (br s, 1H) | |

| OH | Variable (br s, 1H) |

Note: Predicted chemical shifts are based on data from similar Boc-protected amino alcohols and substituted oxetanes. Actual values may vary depending on the solvent and other experimental conditions.[4][5][6][7]

Applications as a Building Block in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly those with a spirocyclic architecture. Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target engagement and selectivity.[8][9][10][11]

Synthesis of Spirocyclic Scaffolds

The bifunctional nature of this compound allows for a variety of synthetic manipulations to construct spirocyclic systems. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The Boc-protected amine, after deprotection, can participate in cyclization reactions.

One common strategy involves the intramolecular cyclization of a derivative of this compound. For instance, the alcohol could be converted to a mesylate or tosylate, followed by deprotection of the amine and subsequent intramolecular nucleophilic attack to form a spiro-azetidine-oxetane system.

Caption: General workflow for the synthesis of spirocycles.

Impact on Pharmacological Properties

The incorporation of the 3-amino-3-(hydroxymethyl)oxetane moiety into drug candidates can have a profound impact on their pharmacological properties. The oxetane ring is often employed as a "non-classical bioisostere" for gem-dimethyl or carbonyl groups. This substitution can lead to a number of beneficial effects:

-

Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the water solubility of a compound, which is often a critical parameter for oral bioavailability.[1]

-

Increased Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially leading to a longer half-life in vivo.[1]

-

Modulation of Lipophilicity: The replacement of a lipophilic group like a gem-dimethyl with a more polar oxetane can fine-tune the overall lipophilicity of a molecule, which is crucial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Rigidity: The strained four-membered ring imparts a degree of conformational rigidity to the molecule. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

While specific quantitative data for compounds directly incorporating the this compound building block is not widely published in the public domain, numerous studies on related oxetane-containing molecules have demonstrated these beneficial effects. For example, the replacement of a gem-dimethyl group with an oxetane in a series of kinase inhibitors led to a significant improvement in aqueous solubility and a favorable shift in the physicochemical property space.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following general procedures for related transformations can be adapted by those skilled in the art.

General Procedure for Boc Protection of an Amino Alcohol

To a solution of the amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, is added a base (e.g., triethylamine or sodium bicarbonate, 1.5-2.0 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for the Reduction of a Carboxylic Acid to a Primary Alcohol

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, is added a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude alcohol can be purified by column chromatography.[5]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a stable, polar oxetane core with orthogonally protected amine and alcohol functionalities provides a powerful platform for the synthesis of novel and complex molecular architectures. The ability of the oxetane moiety to improve key physicochemical properties such as solubility and metabolic stability makes this building block particularly attractive for the development of the next generation of therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 3-(Boc-amino)oxetane-3-methanol: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)oxetane-3-methanol is a key building block in modern medicinal chemistry, sought after for its unique structural features that can impart desirable physicochemical properties to drug candidates. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile scaffold to replace gem-dimethyl or carbonyl groups, often leading to improved solubility, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the commercial availability, purity standards, and analytical methodologies for this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

Commercial Availability and Purity

This compound is commercially available from a range of suppliers, catering to both research and development needs. The purity of the commercially available compound is typically high, generally ranging from 95% to 97%. Below is a summary of representative suppliers and their stated purity levels. It is important to note that availability and stock status can vary, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Stated Purity | Availability |

| Apollo Scientific | 1363382-11-9 | 97% | Inquire (Previously listed as out of stock)[1] |

| Combi-Blocks (via LabFind) | 1363382-11-9 | 95% | Inquire[2] |

| Hunan Russell Chemicals Technology Co., Ltd. | 1363382-11-9 | 96% | Inquire[3] |

Experimental Protocols: Purity Determination

The quality and purity of this compound are critical for its application in synthesis and drug development. High-Performance Liquid Chromatography (HPLC) is the primary recommended method for routine purity analysis and the quantification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also an invaluable tool for structural confirmation and the identification of major impurities.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound and the detection of process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient:

-

0-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (90% A: 10% B).

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify major impurities without the need for reference standards.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR Analysis: The proton NMR spectrum should be recorded to confirm the presence of characteristic signals for the Boc group (a singlet around 1.4 ppm), the oxetane ring protons, and the hydroxymethyl group. Integration of these signals can provide information on the relative purity.

-

¹³C NMR Analysis: The carbon NMR spectrum will show characteristic peaks for the carbonyl of the Boc group, the quaternary carbon of the oxetane ring, and other carbons in the molecule, confirming the overall structure.

Synthesis Overview

The synthesis of this compound typically involves the functionalization of a pre-formed oxetane ring. A plausible synthetic route starts from oxetan-3-one. The key steps may include the formation of a cyanohydrin, followed by reduction of the nitrile and protection of the resulting amine with a Boc group. Subsequent functional group manipulations can lead to the desired product. The synthesis of related oxetane derivatives often involves intramolecular cyclization strategies. Understanding the synthetic pathway is crucial for predicting potential process-related impurities.

Visualizations

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound, from raw material testing to the final product release.

Caption: Quality Control Workflow for this compound.

Synthetic Relationship Diagram

This diagram illustrates a conceptual synthetic pathway for this compound, highlighting the key transformations.

Caption: Conceptual Synthetic Pathway for this compound.

References

A Technical Guide to the Reactivity of the Hydroxymethyl Group in 3-(Boc-amino)oxetane-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the hydroxymethyl group in 3-(Boc-amino)oxetane-3-methanol, a valuable building block in medicinal chemistry. The unique structural features of the oxetane ring impart specific reactivity to the appended functional groups. Understanding these characteristics is crucial for the successful design and synthesis of novel therapeutic agents. This document provides a comprehensive overview of key transformations of the hydroxymethyl group, including oxidation, and conversion to electrophilic intermediates for nucleophilic substitution.

Core Reactivity Principles

The reactivity of the hydroxymethyl group in this compound is influenced by several factors:

-

Steric Hindrance: The presence of a quaternary carbon at the 3-position of the oxetane ring, substituted with both a Boc-protected amine and a hydroxymethyl group, creates a sterically congested environment. This can influence the approach of bulky reagents.

-

Electronic Effects: The electron-withdrawing nature of the adjacent Boc-protected amine can have a modest impact on the reactivity of the alcohol.

-

Oxetane Ring Strain: The inherent strain of the four-membered oxetane ring makes it susceptible to ring-opening under strongly acidic conditions. Therefore, reactions are typically performed under neutral or basic conditions to preserve the core structure.

Key Transformations of the Hydroxymethyl Group

The primary alcohol of this compound can undergo several important transformations, providing access to a variety of functional groups.

Oxidation Reactions

The selective oxidation of the primary alcohol to either an aldehyde or a carboxylic acid is a fundamental transformation.

The conversion of the hydroxymethyl group to an aldehyde, yielding tert-butyl N-(3-formyloxetan-3-yl)carbamate, is most effectively achieved using mild oxidizing agents to prevent over-oxidation. Dess-Martin periodinane (DMP) is a preferred reagent for this transformation due to its high selectivity and mild reaction conditions.

Experimental Protocol: Dess-Martin Oxidation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added solid sodium bicarbonate (3.0 eq).

-

Dess-Martin periodinane (1.2 eq) is added portionwise over 10 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred vigorously for 30 minutes until the layers are clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude aldehyde can be purified by column chromatography on silica gel.

Further oxidation to a carboxylic acid, tert-butyl N-(3-carboxyoxetan-3-yl)carbamate, requires stronger oxidizing conditions. A common method involves a TEMPO-catalyzed oxidation with a co-oxidant like (diacetoxyiodo)benzene (PIDA). While effective, this method can sometimes lead to partial decomposition of the oxetane ring.[1]

Experimental Protocol: TEMPO-Catalyzed Oxidation to a Carboxylic Acid

-

To a solution of this compound (1.0 eq) in a mixture of acetonitrile and water (1:1, 0.1 M) is added TEMPO (0.1 eq) and (diacetoxyiodo)benzene (PIDA, 2.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The pH of the solution is adjusted to ~9-10 with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is washed with ethyl acetate to remove non-acidic impurities.

-

The aqueous layer is then acidified to pH ~2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

| Reaction | Reagents | Product | Yield (%) | Reference |

| Oxidation to Aldehyde | DMP, NaHCO3, DCM | tert-Butyl N-(3-formyloxetan-3-yl)carbamate | Not specified for this substrate, but generally high for primary alcohols. | General protocol |

| Oxidation to Carboxylic Acid | TEMPO, PIDA, MeCN/H2O | tert-Butyl N-(3-carboxyoxetan-3-yl)carbamate | Moderate, potential for decomposition.[1] | [1] |

Table 1. Summary of Oxidation Reactions.

Activation and Nucleophilic Substitution

To perform nucleophilic substitution reactions, the hydroxyl group must first be converted into a good leaving group. A common strategy is the formation of a mesylate or tosylate.

The primary alcohol can be readily converted to a mesylate, tert-butyl N-(3-((methylsulfonyloxy)methyl)oxetan-3-yl)carbamate, by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine.

Experimental Protocol: Mesylation of the Hydroxymethyl Group

-

This compound (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to 0 °C.

-

Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water.

-

The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

The resulting mesylate is an excellent electrophile for SN2 reactions with a variety of nucleophiles, such as azides, cyanides, and amines, allowing for the introduction of diverse functionalities. For example, reaction with sodium azide provides access to the corresponding azidomethyl derivative.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

-

The crude mesylate (1.0 eq) is dissolved in anhydrous DMF (0.2 M).

-

Sodium azide (3.0 eq) is added, and the mixture is heated to 60-80 °C.

-

The reaction is stirred for 4-12 hours until completion is observed by TLC or LC-MS.

-

The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

| Reaction | Reagents | Intermediate/Product | Yield (%) | Reference |

| Mesylation | MsCl, Et3N, DCM | tert-Butyl N-(3-((methylsulfonyloxy)methyl)oxetan-3-yl)carbamate | Typically high (>90%) | General protocol |

| Azide Substitution | NaN3, DMF | tert-Butyl N-(3-(azidomethyl)oxetan-3-yl)carbamate | Good to excellent | General protocol |

Table 2. Summary of Activation and Nucleophilic Substitution Reactions.

Conclusion

The hydroxymethyl group of this compound offers a versatile handle for the introduction of a wide range of functional groups. Standard organic transformations, such as oxidation and nucleophilic substitution, can be successfully applied, provided that reaction conditions are chosen to be compatible with the potentially sensitive oxetane ring. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and derivatization of oxetane-containing molecules for drug discovery and development. It is important to note that the provided protocols are general and may require optimization for specific applications.

References

Stability of the Boc protecting group on the oxetane ring

An In-Depth Technical Guide to the Stability of the Boc Protecting Group on the Oxetane Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of the tert-butoxycarbonyl (Boc) protecting group on oxetane rings, a crucial consideration for synthetic and medicinal chemists. The strategic use of oxetanes in drug discovery has surged, valued for their ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The Boc group, a cornerstone of amine protection in organic synthesis, is favored for its robustness under many conditions and its facile removal under acidic protocols.[3][4] However, the perceived acid-lability of the oxetane ring presents a potential conflict with standard Boc-deprotection methods.

This document elucidates the factors governing the stability of the N-Boc-oxetane moiety, summarizes quantitative data, provides detailed experimental protocols, and offers logical workflows to navigate synthetic challenges. It aims to dispel the misconception of general oxetane instability and provide a practical framework for the successful application of this structural combination in complex molecule synthesis.[5][6]

Core Stability Principles: The Oxetane Ring

The stability of the oxetane ring itself is the primary determinant for the successful manipulation of an N-Boc-protected oxetane derivative. Contrary to some anecdotal beliefs, the oxetane ring is not categorically unstable under acidic conditions.[5][6] Its robustness is a nuanced function of its substitution pattern and the electronic environment.

-

Substitution Pattern: The most significant factor is the substitution at the 3-position. 3,3-disubstituted oxetanes exhibit markedly enhanced stability.[5][6] This is attributed to steric hindrance, which blocks the trajectory of external nucleophiles to the C–O σ* antibonding orbital, thus inhibiting ring-opening.[6]

-

Neighboring Groups: The presence of internal nucleophiles, such as hydroxyl or other amine groups, can facilitate intramolecular ring-opening under acidic conditions, leading to cyclization and the formation of larger rings.[1][6]

-

Reaction Conditions: While stable to a wide array of reagents, including many common bases, oxidants, and reductants, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions or at high temperatures.[1][5][7]

Stability of the N-Boc-Oxetane Moiety Under Various Conditions

The compatibility of the Boc group and the oxetane ring hinges on finding conditions that are selective for the cleavage of the carbamate without inducing degradation of the heterocycle.

Acidic Conditions

This is the most critical area of concern, as the standard method for Boc group removal is acidolysis.[3][4] The key challenge is to cleave the N-Boc group before the acid catalyzes the opening of the oxetane ring.

-

Successful Deprotection: The removal of an N-Boc group from an oxetane derivative has been achieved, but often requires significant optimization.[8] Trifluoroacetic acid (TFA) has been reported as a suitable reagent for this transformation.[8]

-

Ring Stability: The stability of the oxetane under these conditions is paramount. 3,3-disubstituted oxetanes are generally stable even at pH 1.[2] However, the presence of internal nucleophiles or electron-donating groups can increase susceptibility to ring-opening.[1][6] Therefore, reaction monitoring (e.g., by TLC or LC-MS) is crucial to prevent substrate degradation. Milder acidic conditions, such as 4M HCl in dioxane, are also commonly used for Boc deprotection and may offer an alternative to TFA.[7][9]

Basic and Nucleophilic Conditions

The N-Boc-oxetane moiety is highly stable under basic and nucleophilic conditions. The Boc group is designed to be robust in the presence of bases, and the oxetane ring is also known to be stable under these conditions.[2][3][5] This orthogonality allows for the use of base-labile protecting groups like Fmoc elsewhere in the molecule.[10]

Reductive Conditions

The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd), a common method for cleaving benzyl-type protecting groups.[3][5] The oxetane ring is also generally stable to a variety of reducing agents, including H₂/Pd and sodium borohydride (NaBH₄).[5][6][8]

Caution is warranted with stronger hydride reagents. For instance, lithium aluminum hydride (LiAlH₄) can induce the decomposition of oxetane carboxylates at temperatures above 0 °C.[1][8] However, successful reductions have been performed at lower temperatures (–30 to –10 °C).[1][8]

Thermal Conditions

Both the Boc group and the oxetane ring can be labile at high temperatures.[1][11][12] Thermolytic cleavage of the Boc group is possible, but the required high temperatures may also promote the degradation of the oxetane ring.

Data Summary: Stability and Reaction Conditions

The following tables summarize the stability of the oxetane ring and conditions for N-Boc deprotection.

Table 1: General Stability Profile of the Oxetane Ring

| Condition/Reagent Class | Reagents/Conditions | Oxetane Ring Stability | Notes | Citations |

| Basic | KOtBu, TBD, NaOH | Stable | Generally robust under basic conditions. | [5][13] |

| Reductive | H₂/Pd, NaBH₄ | Stable | Stable under common catalytic hydrogenation and mild hydride reductions. | [5][6][8] |

| LiAlH₄ | Potentially Labile | Can cause decomposition at > 0 °C. Stable at -30 to -10 °C. | [1][8] | |

| Acidic | TsOH, Weak Acids (pH > 1) | Generally Stable | Stability is highly dependent on substitution. 3,3-disubstitution enhances stability. | [2][5] |

| Strong Acids (TFA, conc. HCl) | Potentially Labile | Risk of ring-opening, especially for non-3,3-disubstituted oxetanes or those with internal nucleophiles. | [1][8] | |

| Nucleophilic | Aryllithium reagents, NaI | Generally Stable | The ring is resistant to many nucleophiles under standard conditions. | [5][13] |

| Other | (Boc)₂O, DMAP | Stable | Stable to standard Boc-protection conditions. | [5][6] |

Table 2: Reported Conditions for N-Boc Deprotection on Oxetane-Containing Molecules

| Reagent System | Solvent | Temperature | Outcome | Key Considerations | Citations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Successful Deprotection | Considered the reagent of choice, but requires careful optimization and reaction monitoring to avoid ring degradation. | [8] |

| 4M HCl in Dioxane | 1,4-Dioxane | 0 °C to RT | Potentially Suitable | A standard, milder alternative to TFA that may offer better selectivity and preserve the oxetane ring. | [7][9][14] |

Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of oxetane amines. Researchers should adapt these methods based on the specific properties of their substrates.

Protocol 1: General Procedure for N-Boc Protection of a 3-Aminooxetane

Materials:

-

3-Aminooxetane derivative (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Sodium Hydroxide)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

Procedure:

-

Dissolve the 3-aminooxetane derivative in the chosen solvent in a round-bottom flask.

-

Add the base (if using an amine base, typically 1.5 - 2.0 eq). If using an aqueous base like NaOH, prepare a biphasic system.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Boc₂O to the stirred solution, either neat or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction (e.g., with water or a mild aqueous acid like NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-protected oxetane.

Protocol 2: Optimized N-Boc Deprotection of a 3-Aminooxetane using TFA

Materials:

-

N-Boc-3-aminooxetane derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 - 20 eq, or as a 20-50% v/v solution)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (optional, e.g., anisole or triethylsilane, ~5% v/v) to trap the liberated tert-butyl cation.

Procedure:

-

Dissolve the N-Boc-protected oxetane in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

-

Stir the reaction at 0 °C and monitor its progress closely every 15-30 minutes using TLC or LC-MS.

-

If the reaction is sluggish, allow it to warm to room temperature and continue monitoring. The goal is to achieve complete deprotection with minimal degradation of the oxetane ring. Typical reaction times range from 30 minutes to 3 hours.[3]

-

Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

-

The resulting product is typically the trifluoroacetate salt. It can be used directly or neutralized by partitioning between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Extract the free amine with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

The following diagrams illustrate key chemical transformations and logical workflows relevant to the stability and manipulation of N-Boc-oxetanes.

Caption: General reaction scheme for the protection and deprotection of a 3-aminooxetane.

References

- 1. tandfonline.com [tandfonline.com]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-(Boc-amino)oxetane-3-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthetic utility of 3-(tert-butoxycarbonyl-amino)oxetane-3-methanol, a versatile building block in medicinal chemistry. The unique structural features of the oxetane ring, such as its polarity and three-dimensional nature, can impart favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This document outlines detailed protocols for the derivatization of both the primary alcohol and the Boc-protected amine, enabling the synthesis of a diverse range of novel compounds.

Introduction to the Utility of 3-(Boc-amino)oxetane-3-methanol in Drug Discovery

The oxetane motif has emerged as a valuable scaffold in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of proximal functional groups. This compound is a particularly useful building block as it possesses two distinct functional handles for chemical modification: a primary hydroxyl group and a Boc-protected amine. This allows for a variety of synthetic transformations to introduce diverse substituents and build molecular complexity.

Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound can be readily functionalized to form ethers and esters. These reactions are generally high-yielding and proceed under conditions that preserve the integrity of the oxetane ring and the Boc-protecting group.

Table 1: Synthesis of Ethers and Esters

| Entry | Reaction Type | Electrophile | Product | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | Benzyl bromide | tert-butyl (3-((benzyloxy)methyl)oxetan-3-yl)carbamate | 85-95 |

| 2 | Williamson Ether Synthesis | 4-Fluorobenzyl chloride | tert-butyl (3-(((4-fluorobenzyl)oxy)methyl)oxetan-3-yl)carbamate | 80-90 |

| 3 | Esterification (EDC/DMAP) | Benzoic acid | (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)methyl benzoate | 90-98 |

| 4 | Esterification (Acyl Chloride) | Acetyl chloride | (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)methyl acetate | 90-97 |

Experimental Protocols: Derivatization of the Hydroxyl Group

Protocol 1: Williamson Ether Synthesis - Synthesis of tert-butyl (3-((benzyloxy)methyl)oxetan-3-yl)carbamate

-

To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-